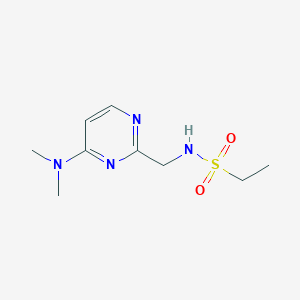
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide, also known as DPES, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DPES is a sulfonamide derivative that belongs to the class of pyrimidine-based compounds.
Scientific Research Applications
Anti-Leukemia Agent
Imatinib, a well-known tyrosine kinase inhibitor, is commonly used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically targets the BCR-ABL fusion protein, which drives CML. By inhibiting this protein, Imatinib suppresses cancer cell growth and prolongs patient survival .
Anti-Angiogenic Activity
Researchers have explored the anti-angiogenic potential of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide. Inhibition of angiogenesis (the formation of new blood vessels) is crucial for controlling tumor growth. Preliminary studies suggest that this compound may interfere with angiogenic pathways, making it a candidate for further investigation .
Anti-Fibrotic Properties
In the context of fibrosis, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide has demonstrated promising effects. It exhibits better anti-fibrosis activity than certain existing drugs, such as Pirfenidone, on hepatic stellate cells (HSC-T6). Further research is needed to fully understand its mechanism of action and potential clinical applications .
Structural Studies and Crystallography
Researchers have investigated the crystal structure of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide. Understanding its conformation and intermolecular interactions provides valuable insights for drug design and optimization .
Synthetic Approaches and Medicinal Chemistry
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide and related analogs is an active area of research. Medicinal chemists explore modifications to enhance its pharmacological properties, bioavailability, and safety profile .
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUSLJFOVOASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

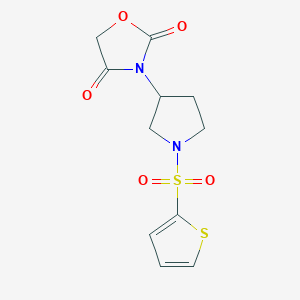
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)

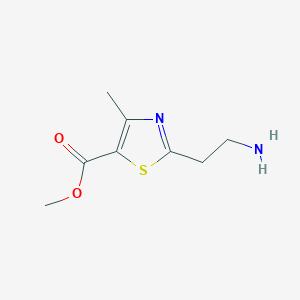


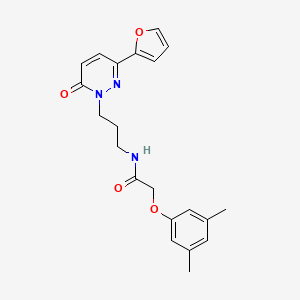
![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)
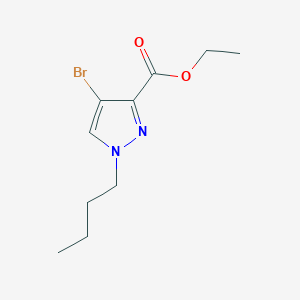
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)